HEX phosphoramidite, 6-isomer
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
HEX phosphoramidite, 6-isomer, is synthesized through a series of chemical reactions involving the introduction of hexachlorofluorescein into a phosphoramidite group. The synthesis typically involves the following steps:
Coupling Reaction: The hexachlorofluorescein is coupled with a phosphoramidite reagent under anhydrous conditions using a coupling agent such as tetrazole.
Deprotection: The resulting compound undergoes deprotection using standard conditions with 25% ammonium hydroxide.
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR and HPLC-MS analysis, to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
HEX phosphoramidite, 6-isomer, primarily undergoes substitution reactions during the synthesis of labeled oligonucleotides. The key reactions include:
Coupling Reaction: The phosphoramidite group reacts with the hydroxyl group of the oligonucleotide, forming a phosphite triester linkage.
Oxidation: The phosphite triester is oxidized to a phosphate triester using an oxidizing agent such as iodine.
Common Reagents and Conditions
Coupling Agent: Tetrazole or similar activators.
Oxidizing Agent: Iodine in the presence of water and pyridine.
Deprotection Reagent: Ammonium hydroxide.
Major Products
The major product formed from these reactions is the fluorescent-labeled oligonucleotide, which can be used in various molecular biology applications .
Scientific Research Applications
HEX phosphoramidite, 6-isomer, has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescent-labeled oligonucleotides for studying nucleic acid interactions.
Biology: Employed in PCR assays for detecting and quantifying specific DNA sequences.
Medicine: Utilized in diagnostic assays for identifying genetic mutations and pathogens.
Industry: Applied in the development of molecular probes for environmental monitoring and food safety testing.
Mechanism of Action
The mechanism of action of HEX phosphoramidite, 6-isomer, involves its incorporation into oligonucleotides during synthesis. The compound acts as a fluorescent label, emitting light when excited by a specific wavelength. This fluorescence allows for the detection and quantification of labeled oligonucleotides in various assays . The molecular targets include DNA sequences, and the pathways involved are those related to nucleic acid hybridization and amplification .
Comparison with Similar Compounds
HEX phosphoramidite, 6-isomer, is unique due to its specific emission spectrum and high fluorescence intensity. Similar compounds include:
6-carboxyfluorescein phosphoramidite (6-FAM): Another fluorescein derivative with different spectral properties.
Tetrachlorofluorescein phosphoramidite (TET): A related compound with distinct emission characteristics.
VIC phosphoramidite: An asymmetrical xanthene dye with spectral properties similar to HEX.
This compound, stands out for its high efficiency in labeling oligonucleotides and its compatibility with various detection systems .
Properties
CAS No. |
1360547-55-2 |
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Molecular Formula |
C46H52Cl6N3O10P |
Molecular Weight |
1050.6 g/mol |
IUPAC Name |
[2',4,4',5',7,7'-hexachloro-6-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C46H52Cl6N3O10P/c1-23(2)55(24(3)4)66(61-19-15-16-53)60-18-14-12-11-13-17-54-40(56)25-20-28(47)31-32(33(25)50)46(65-41(31)57)26-21-29(48)38(63-42(58)44(5,6)7)34(51)36(26)62-37-27(46)22-30(49)39(35(37)52)64-43(59)45(8,9)10/h20-24H,11-15,17-19H2,1-10H3,(H,54,56) |
InChI Key |
RDZTYXJTMDFAOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC(=C2C(=C1Cl)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Cl)OC(=O)C(C)(C)C)Cl)Cl)OC(=O)C(C)(C)C)Cl)OC2=O)Cl)OCCC#N |
Origin of Product |
United States |
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